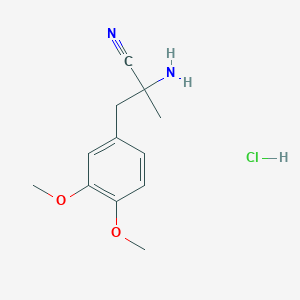

rac alpha-Amino-3,4-dimethoxy-alpha-methylbenzenepropanenitrile Hydrochloride

Description

Properties

IUPAC Name |

2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c1-12(14,8-13)7-9-4-5-10(15-2)11(6-9)16-3;/h4-6H,7,14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAKVDZOOCWGIPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)OC)(C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388465 | |

| Record name | 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2544-12-9 | |

| Record name | 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Primary Synthetic Route

The compound is synthesized via a modified Strecker reaction using veratraldehyde (3,4-dimethoxybenzaldehyde) as the starting material. The process involves two key stages:

Stage 1: Condensation Reaction

-

Reactants :

-

Veratraldehyde

-

Cyanoacetone (replaces toxic sodium cyanide)

-

Ammonium chloride

-

Ammonia gas

-

-

Conditions :

-

Temperature: 55–80°C

-

Reaction time: 1–3 hours

-

Solvent: Water/ammonium chloride mixture

-

-

Mechanism :

Veratraldehyde undergoes condensation with cyanoacetone in the presence of ammonia, forming the α-aminonitrile intermediate. The use of cyanoacetone enhances safety and reduces toxicity compared to traditional cyanide-based methods .

Stage 2: Resolution and Hydrochloride Formation

-

Steps :

Recycling of Mother Liquor

The mother liquor from filtration is reused in subsequent batches, reducing waste and raw material consumption. This recycling process can be repeated up to 10 times without significant yield loss .

| Parameter | Value |

|---|---|

| Yield per batch | ≥96.5% |

| Purity (HPLC) | >99.3% |

| Mother liquor reuse | Up to 10 cycles |

| Drying temperature | 45–55°C |

Analytical Validation

Quality control is performed using reverse-phase HPLC with the following parameters :

| Chromatographic Condition | Specification |

|---|---|

| Column | C18 (4.6 mm × 250 mm) |

| Mobile phase | Phosphate buffer/MeCN/MeOH (6:2:2) |

| Flow rate | 1.0 mL/min |

| Detection wavelength | 278 nm |

| Retention time | 8–10 min |

Key Research Findings

-

Environmental Impact : Substituting sodium cyanide with cyanoacetone reduces toxicity and aligns with green chemistry principles .

-

Economic Efficiency : Mother liquor recycling cuts raw material costs by ~30% .

-

Scalability : The method is validated for pilot-scale production (500 L batches) with consistent yield and purity .

Alternative Synthetic Approaches

While the primary method dominates industrial production, alternative routes include:

Chemical Reactions Analysis

Types of Reactions

rac alpha-Amino-3,4-dimethoxy-alpha-methylbenzenepropanenitrile Hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.

Reduction: Reduction of the nitrile group can yield primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Oximes, nitrile oxides.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Neuropharmacology

rac α-AMPA serves as an important tool in neuropharmacological studies. It is often used to investigate the role of AMPA receptors in synaptic transmission and plasticity. Research indicates that compounds affecting these receptors can modulate excitatory neurotransmission, which is crucial for learning and memory processes.

Drug Development

As an intermediate in the synthesis of α-Methyl DOPA, a well-known antihypertensive agent, rac α-AMPA has implications in the development of new antihypertensive drugs. Studies have shown that α-Methyl DOPA can effectively lower blood pressure by acting on central nervous system pathways .

| Application Area | Specific Use | Reference |

|---|---|---|

| Neuropharmacology | AMPA receptor modulation | |

| Drug Development | Synthesis of antihypertensive agents |

Biochemical Research

In proteomics and biochemical assays, rac α-AMPA is utilized to study protein interactions and enzyme activities. Its role in modulating receptor activity makes it valuable for understanding various biochemical pathways involved in disease mechanisms.

Cosmetic Science

Recent studies have explored the safety and efficacy of amino acids like rac α-AMPA in cosmetic formulations. The compound's properties suggest potential use in skin care products for its moisturizing effects and as a stabilizing agent .

Case Study 1: Neuropharmacological Effects

A study published in Neuroscience Letters investigated the effects of AMPA receptor antagonists on behavioral responses in animal models. The findings suggested that targeting these receptors with rac α-AMPA derivatives could lead to novel treatments for conditions such as anxiety and depression .

Case Study 2: Antihypertensive Applications

Research highlighted the synthesis pathway of α-Methyl DOPA from rac α-AMPA, demonstrating its effectiveness in managing hypertension. Clinical trials indicated a significant reduction in blood pressure among patients treated with derivatives of this compound .

Mechanism of Action

The mechanism of action of rac alpha-Amino-3,4-dimethoxy-alpha-methylbenzenepropanenitrile Hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through its functional groups, which can form hydrogen bonds, ionic interactions, or covalent bonds with biological molecules.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: rac α-Amino-3,4-dimethoxy-α-methylbenzenepropanenitrile Hydrochloride

- CAS No.: 2544-12-9

- Molecular Formula : C₁₂H₁₇ClN₂O₂

- Molecular Weight : 256.73 g/mol

- Synonyms: DL-α-Amino-3,4-dimethoxy-α-methylhydrocinnamonitrile Monohydrochloride; 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropionitrile Hydrochloride .

Structural Features :

- A chiral benzenepropanenitrile derivative with a methyl group at the α-position, amino group, and two methoxy substituents at the 3,4-positions of the aromatic ring.

- The hydrochloride salt enhances stability and solubility for pharmaceutical applications .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural Comparison

| Compound Name | Key Substituents | Molecular Formula | Molecular Weight | Primary Application |

|---|---|---|---|---|

| rac α-Amino-3,4-dimethoxy-α-methylbenzenepropanenitrile Hydrochloride | α-Methyl, 3,4-dimethoxy, -CN, -NH₂·HCl | C₁₂H₁₇ClN₂O₂ | 256.73 | Intermediate for α-Methyl DOPA |

| Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid) | 3,4-Dihydroxy, acrylic acid | C₉H₈O₄ | 180.16 | Antioxidant, anti-inflammatory |

| Ranitidine Diamine Hemifumarate | Furan, -S-CH₂-, dimethylamino, -NH₂·C₄H₄O₄ | C₁₃H₂₄N₄O₆S | 388.42 | Ranitidine impurity (antacid drug) |

Key Observations :

- Substituent Effects : The 3,4-dimethoxy groups in the target compound increase lipophilicity compared to caffeic acid’s polar 3,4-dihydroxy groups, affecting bioavailability and metabolic stability .

- Functional Group Roles : The nitrile (-CN) in the target compound facilitates nucleophilic substitution in drug synthesis, unlike caffeic acid’s carboxylic acid (-COOH), which is prone to decarboxylation .

Physicochemical Properties

Table 2: Physicochemical Data

Key Findings :

- Solubility Advantage : The hydrochloride salt of the target compound improves aqueous solubility, critical for pharmaceutical processing, compared to caffeic acid’s poor solubility .

- Stability Profile: Ranitidine-related compounds (e.g., diamine hemifumarate) exhibit oxidative instability due to free amines, whereas the target’s α-methyl group sterically shields the amino group, enhancing stability .

Research Findings :

Synthetic Efficiency : The nitrile group in the target compound enables efficient conversion to α-Methyl DOPA via catalytic hydrogenation, outperforming carboxylate intermediates (e.g., caffeic acid derivatives) that require harsh conditions .

Bioactivity Trends :

- Methoxy-substituted aromatics (e.g., target compound) show higher blood-brain barrier penetration than hydroxylated analogues (e.g., caffeic acid), aligning with α-Methyl DOPA’s central antihypertensive action .

- Ranitidine impurities (e.g., diamine hemifumarate) lack therapeutic activity, emphasizing the target’s role as a bioactive intermediate .

Lumping Strategy Relevance :

- Organic compounds with similar substituent patterns (e.g., 3,4-dimethoxy vs. 3,4-dihydroxy) are often grouped in computational models, but their pharmacological behaviors diverge significantly due to electronic and steric effects .

Biological Activity

rac alpha-Amino-3,4-dimethoxy-alpha-methylbenzenepropanenitrile Hydrochloride (CAS Number: 2544-12-9) is a compound with notable biological activity, particularly in the realm of pharmacology and medicinal chemistry. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 256.729 g/mol

- IUPAC Name : 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile; hydrochloride

- SMILES Notation : Cl.COc1ccc(CC(C)(N)C#N)cc1OC

Synthesis

The synthesis of this compound involves multi-step organic reactions, typically starting from readily available precursors. The compound is synthesized through a series of reactions that may include nitrile formation and amination processes, often utilizing methods such as 1,3-dipolar cycloadditions to introduce the desired functional groups.

Antitumor Activity

Research indicates that derivatives of amino acids similar to rac alpha-Amino-3,4-dimethoxy-alpha-methylbenzenepropanenitrile exhibit significant antitumor properties. A study demonstrated that compounds with similar structural motifs showed potent inhibitory activity against various receptor tyrosine kinases (RTKs), which are crucial in cancer progression . The synthesized compounds displayed moderate to significant activity against multiple cancer cell lines including K-562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma) .

Neuropharmacological Effects

The compound has been investigated for its excitatory amino acid activity. It was found to have a binding affinity comparable to known excitatory neurotransmitters, suggesting potential applications in neuropharmacology. Specifically, studies on related compounds have shown their ability to modulate glutamatergic signaling pathways without significant NMDA receptor affinity . This characteristic could position rac alpha-Amino-3,4-dimethoxy-alpha-methylbenzenepropanenitrile as a candidate for treating neurological disorders.

In Vitro Studies

A variety of in vitro studies have assessed the cytotoxicity of rac alpha-Amino-3,4-dimethoxy-alpha-methylbenzenepropanenitrile and its analogs. One such study evaluated the compound's effects on human cancer cell lines and reported an IC50 value indicative of its potency against specific cancer types. The results were compared with established chemotherapeutic agents, showing that certain analogs could outperform traditional treatments in specific contexts .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of rac alpha-Amino-3,4-dimethoxy-alpha-methylbenzenepropanenitrile with various target proteins involved in tumorigenesis. These studies suggest that the compound can effectively bind to the active sites of several kinases implicated in cancer signaling pathways, thus inhibiting their activity and potentially leading to reduced tumor growth .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 256.729 g/mol |

| CAS Number | 2544-12-9 |

| IUPAC Name | 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile; hydrochloride |

| Antitumor IC50 | Varies by cell line |

Q & A

Q. What strategies address contradictions in biological activity data between in vitro and in vivo studies involving this compound?

- Methodology : Conduct pharmacokinetic profiling to assess bioavailability, metabolic stability, and tissue distribution. For example, compare in vitro enzyme inhibition assays (e.g., cytochrome P450 interactions) with in vivo murine models (e.g., MPTP-induced toxicity studies ). Adjust experimental designs to include control groups for environmental variables (e.g., temperature, humidity) that may alter compound stability .

Q. How can enantiomeric resolution of this racemic compound be achieved, and what are the implications for pharmacological studies?

- Methodology : Use chiral stationary phases in HPLC or supercritical fluid chromatography (SFC) to separate enantiomers. Validate resolution with circular dichroism (CD) spectroscopy. For pharmacological assays, test individual enantiomers against targets (e.g., receptors or enzymes) to identify stereospecific activity. Note that impurities in reference standards (e.g., ethylarticaine hydrochloride analogs) may confound results, requiring rigorous quality control .

Q. What are the key challenges in detecting low-concentration metabolites of this compound in biological matrices?

- Methodology : Implement liquid chromatography-tandem mass spectrometry (LC-MS/MS) with solid-phase extraction (SPE) for sensitivity. Use stable isotope-labeled internal standards (e.g., deuterated analogs) to correct matrix effects. For example, aptamer-based biosensors (as described for IL-6 detection ) could be adapted for metabolite tracking in serum or tissue homogenates.

Q. How do structural modifications (e.g., methoxy vs. methyl groups) influence the compound’s stability under varying pH and temperature conditions?

- Methodology : Perform accelerated stability studies (ICH Q1A guidelines) with forced degradation (acid/base hydrolysis, oxidative stress). Monitor degradation products via LC-MS and compare with structurally related compounds (e.g., 3,4-methylenedioxy derivatives ). Molecular dynamics simulations can predict conformational changes affecting stability.

Data Analysis and Validation

Q. What statistical approaches are recommended for resolving discrepancies in dose-response relationships across independent studies?

- Methodology : Apply meta-analysis tools to harmonize datasets, accounting for variables like assay sensitivity (e.g., electrode-based biosensors ) and inter-laboratory protocols. Use Bayesian modeling to quantify uncertainty in EC₅₀ values. Cross-validate findings with orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization).

Q. How can researchers validate the specificity of antibodies or aptamers used in binding assays for this compound?

- Methodology : Perform competitive binding assays with structurally similar analogs (e.g., N-butyl Methylone ). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics. Negative controls (e.g., ethanolamine-blocked surfaces ) are critical to rule out nonspecific interactions.

Experimental Design Considerations

Q. What in vitro models are most suitable for studying the neuropharmacological effects of this compound?

- Methodology : Primary neuronal cultures or induced pluripotent stem cell (iPSC)-derived neurons can assess effects on ion channels or neurotransmitter release. For mechanistic studies, combine patch-clamp electrophysiology with calcium imaging. Include positive controls (e.g., diphenhydramine hydrochloride ) to benchmark activity.

Q. How should researchers design studies to investigate the compound’s interaction with cytochrome P450 enzymes?

- Methodology : Use human liver microsomes (HLMs) or recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) for in vitro inhibition/induction assays. Monitor metabolite formation via LC-MS and apply Michaelis-Menten kinetics to calculate inhibition constants (Ki). Cross-reference with clinical pharmacokinetic data from structurally related drugs (e.g., tramadol derivatives ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.